![molecular formula C14H21N3O4S B5819740 N,N-dimethyl-N'-[2-(4-morpholinyl)-2-oxoethyl]-N'-phenylsulfamide](/img/structure/B5819740.png)
N,N-dimethyl-N'-[2-(4-morpholinyl)-2-oxoethyl]-N'-phenylsulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-N'-[2-(4-morpholinyl)-2-oxoethyl]-N'-phenylsulfamide, commonly known as DMO, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a sulfonamide derivative that has shown promise as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
The exact mechanism of action of DMO is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and tumor pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
DMO has been shown to exhibit potent anti-inflammatory effects in various animal models of inflammation. It has also been shown to reduce pain and swelling in animal models of arthritis. In addition, DMO has been shown to exhibit antitumor effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DMO is its relatively simple synthesis method, which makes it easy to produce in large quantities for laboratory experiments. However, one limitation of DMO is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on DMO. One area of interest is its potential use as a radioprotective agent, which could have important implications for cancer treatment. Other potential future directions include investigating its use in combination with other drugs for the treatment of various inflammatory and tumor conditions.
Synthesemethoden
The synthesis of DMO involves the reaction of N-phenylsulfamide with 4-morpholinone and dimethyl sulfate in the presence of a base catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
DMO has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties in various preclinical studies. It has also been investigated for its potential use as a radioprotective agent.
Eigenschaften
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-15(2)22(19,20)17(13-6-4-3-5-7-13)12-14(18)16-8-10-21-11-9-16/h3-7H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFVUYPGDXXUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)N1CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

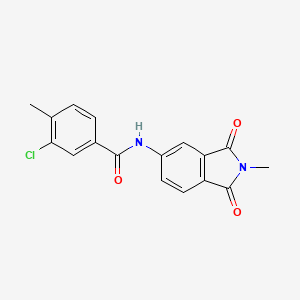
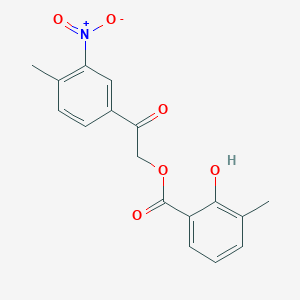
![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyridine-2(3H)-thione](/img/structure/B5819675.png)
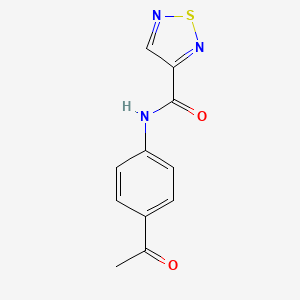
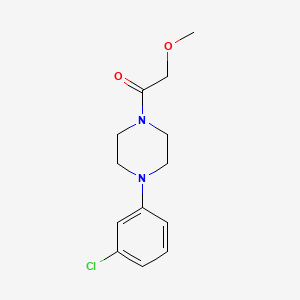
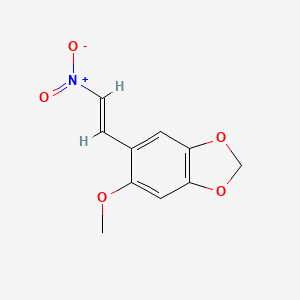
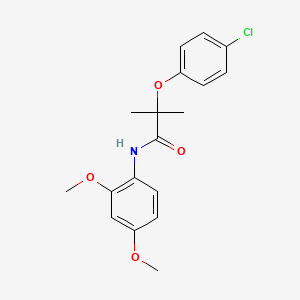



![5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid](/img/structure/B5819748.png)
![N-(3,4-dimethoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5819750.png)

